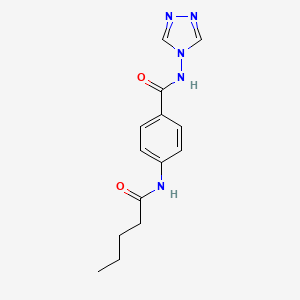
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide
Übersicht
Beschreibung
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide, also known as EF-TPh, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiophene carboxamides and has been found to possess several unique properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. This compound has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and survival. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the development of various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune response. Apoptosis is a process of programmed cell death that is essential for maintaining tissue homeostasis, and this compound has been found to induce apoptosis in cancer cells. Angiogenesis is the process of the formation of new blood vessels, which is essential for tumor growth, and this compound has been found to inhibit angiogenesis. This compound has also been found to modulate immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide in lab experiments include its potent antitumor activity, anti-inflammatory and neuroprotective properties, and ability to induce apoptosis and inhibit angiogenesis. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide should focus on elucidating its mechanism of action, identifying potential side effects, and developing more efficient synthesis methods. Additionally, further studies should be conducted to evaluate its therapeutic potential in the treatment of various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of this compound derivatives with improved pharmacological properties should also be explored. Overall, this compound has the potential to be a valuable therapeutic agent for the treatment of various diseases and warrants further investigation.
Wissenschaftliche Forschungsanwendungen
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
5-ethyl-N-[(2-fluorophenyl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNOS/c1-2-12-7-11(9-18-12)14(17)16-8-10-5-3-4-6-13(10)15/h3-7,9H,2,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGKBTPFRMZYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4794845.png)
![1-ethyl-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4794856.png)
![2,6-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-4-morpholinecarbothioamide](/img/structure/B4794861.png)
![4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4794865.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B4794869.png)
![ethyl 2-({[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4794876.png)

![4-bromo-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4794904.png)


![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4794916.png)
![ethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4794920.png)
